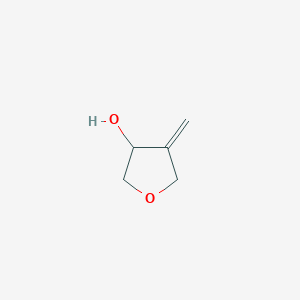

4-methylideneoxolan-3-ol

Description

Contextualization within Furanoid Chemistry and Cyclic Ether Systems

The tetrahydrofuran (B95107) (THF) ring, systematically named oxolane, is a prevalent structural motif in a vast array of natural products and synthetic compounds. rsc.orgwikipedia.org Furanoids, which are broadly defined as organic molecules containing this five-membered oxygen-containing heterocycle, are of fundamental interest in chemistry. organic-chemistry.org The THF scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to engage in hydrogen bonding via the ether oxygen and adopt specific three-dimensional conformations that facilitate binding to biological targets. rsc.org

Cyclic ethers exhibit varying degrees of ring strain, which influences their reactivity. Compared to the highly strained three-membered oxiranes and four-membered oxetanes, the five-membered tetrahydrofuran ring possesses significantly less ring strain, lending it greater stability. wikipedia.org This stability, combined with its polarity, makes THF an excellent and versatile solvent in its own right. acs.org However, when incorporated as a structural unit, its true synthetic potential is realized. The development of synthetic methods to create substituted tetrahydrofurans is a major focus of organic chemistry, with numerous strategies developed for their stereoselective synthesis. organic-chemistry.orgnih.gov These methods range from the cyclization of acyclic precursors to the functionalization of the THF core itself. nih.gov

Table 1: Comparison of Common Cyclic Ethers

| Property | Oxirane | Oxetane | Tetrahydrofuran |

|---|---|---|---|

| Ring Size | 3-membered | 4-membered | 5-membered |

| Systematic Name | Oxacyclopropane | Oxacyclobutane | Oxolane |

| Formula | C₂H₄O | C₃H₆O | C₄H₈O |

| Boiling Point | 10.7 °C | 47.8 °C | 66 °C |

| Ring Strain (kcal/mol) | ~27 | ~26 | ~6 |

Importance of Exocyclic Olefins and Hydroxyl Functionalities in Chemical Research

The academic interest in 4-methylideneoxolan-3-ol is significantly enhanced by its specific functional groups. The exocyclic methylene (B1212753) group is a particularly reactive moiety. acs.org It can participate in a wide range of chemical transformations, including:

Hydrogenation: The double bond can be reduced to a methyl group, often with high stereoselectivity controlled by the existing stereocenter of the hydroxyl group. semanticscholar.org

Cycloaddition Reactions: It can act as a dienophile or dipolarophile in reactions like the Diels-Alder or 1,3-dipolar cycloadditions.

Michael Addition: The electron-withdrawing nature of the adjacent ether oxygen can make the double bond susceptible to conjugate addition by nucleophiles.

Oxidative Cleavage: Ozonolysis or other oxidative methods can cleave the double bond to form a ketone.

Hydroxylation/Epoxidation: The olefin can be converted into a diol or an epoxide, adding further functionality. rsc.org

The hydroxyl group is equally important, providing a synthetic handle for a multitude of reactions. It can be oxidized to a ketone, inverted to control stereochemistry, or used as a nucleophile in ether or ester formation. The stereochemistry of the hydroxyl group can direct the outcome of reactions on the adjacent exocyclic methylene group, making it a crucial element for asymmetric synthesis. rsc.org This combination of an exocyclic olefin and an allylic alcohol within a cyclic system is a powerful platform for building molecular complexity. nih.gov

Historical Perspectives on Structural Analogues and Precursors in Organic Synthesis

The study of furanoid structures has a rich history, with early work focusing on the derivatization of sugars. Furanoid glycals, which are cyclic enol ethers, were first discovered in 1963 and have since become recognized as highly versatile chiral building blocks for synthesizing natural products. researchgate.net

A close structural analogue of this compound that highlights the importance of this structural class is α-methylene-γ-butyrolactone, also known as Tulipalin A. google.com This compound features the same α,β-unsaturated carbonyl system within a five-membered ring, but with a ketone (lactone) instead of a hydroxyl group at the C3-position. Tulipalin A is a naturally occurring compound and its synthesis has been extensively studied. google.com Synthetic routes to this analogue often involve precursors like γ-butyrolactone or 3-butyn-1-ol, demonstrating common strategies for constructing the methylidene-oxolane core. google.com

The synthesis of substituted tetrahydrofurans, in general, has evolved significantly. Early methods often relied on the hydrogenation of furan (B31954) derivatives or the dehydration of 1,4-diols. wikipedia.orgacs.orgorgsyn.org Modern organic synthesis employs a wide array of sophisticated methods, including intramolecular cyclizations of hydroxy-alkenes, epoxides, or ketones, and various cycloaddition strategies to construct the ring system with high stereocontrol. nih.govnih.govacs.org For instance, enantiopure 2-methyl-3-substituted tetrahydrofurans, which are key precursors for various biologically active products, have been synthesized using multi-enzymatic cascade processes starting from α,β-unsaturated ketones. acs.org These historical and ongoing developments in synthetic methodology provide the foundation for accessing complex targets like this compound and its derivatives.

Table 2: Key Structural Analogues and Precursors

| Compound Name | Structure | Relevance | Precursor Examples |

|---|---|---|---|

| This compound | C₅H₈O₂ | Target compound of interest. | 3-Butyn-1-ol, Glycidol derivatives |

| α-Methylene-γ-butyrolactone (Tulipalin A) | C₅H₆O₂ | Close structural analogue (lactone). | γ-Butyrolactone, Formaldehyde, Ethyl formate |

| Furan | C₄H₄O | Aromatic precursor for hydrogenation to THF. | Furfural |

| 1,4-Butanediol | C₄H₁₀O₂ | Acyclic precursor for dehydration to THF. | Acetylene, Formaldehyde |

| Furanoid Glycals | General | Unsaturated furanoid derivatives, chiral building blocks. | Glycosyl sulfoxides, Sugars |

Properties

IUPAC Name |

4-methylideneoxolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4-2-7-3-5(4)6/h5-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNNDGRREXXGBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1COCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylideneoxolan 3 Ol and Its Core Skeleton

De Novo Chemical Synthesis Routes

The creation of the 4-methylideneoxolan-3-ol skeleton from acyclic precursors can be approached through a sequence of reactions that first establish the tetrahydrofuran (B95107) ring, followed by functional group manipulation to install the methylidene and hydroxyl groups at the desired positions. A common and logical precursor for the introduction of the C4-methylidene group is a suitably protected tetrahydrofuran-3-one.

Cyclization Reactions for Tetrahydrofuran Ring Formation

The formation of the tetrahydrofuran ring is a fundamental step in the synthesis of this compound. Both intramolecular and intermolecular strategies have been extensively developed for the construction of this important heterocyclic motif. nih.gov

Intramolecular cyclization is a powerful method for forming the tetrahydrofuran ring, typically involving the formation of a carbon-oxygen bond. These reactions benefit from favorable entropic factors, as the reacting functional groups are tethered within the same molecule.

One of the most common approaches is the intramolecular Williamson ether synthesis, which involves the SN2 displacement of a leaving group by a hydroxyl nucleophile. For the synthesis of a precursor to this compound, this would typically involve a butane-1,2,4-triol derivative. The primary hydroxyl group can be selectively activated as a leaving group (e.g., tosylate, mesylate, or halide), which then undergoes cyclization upon treatment with a base to form the 3-hydroxytetrahydrofuran (B147095) ring. The stereochemistry of the starting material can be controlled to yield enantiomerically pure products. For instance, chiral (S)-3-hydroxytetrahydrofuran can be synthesized in high enantiomeric purity from (S)-1,2,4-butanetriol. wikipedia.org This cyclization is often catalyzed by acids such as p-toluenesulfonic acid (PTSA) at elevated temperatures. wikipedia.org

Another widely used intramolecular strategy is the cyclization of haloalcohols. For example, a 4-halo-1,3-butanediol can undergo intramolecular cyclization to furnish 3-hydroxytetrahydrofuran. google.com This process can be facilitated by a base to deprotonate the hydroxyl group, which then acts as a nucleophile to displace the halide.

Table 1: Comparison of Intramolecular Cyclization Precursors

| Starting Material | Activating Group/Reagent | Key Transformation | Reference |

|---|---|---|---|

| 1,2,4-Butanetriol | p-Toluenesulfonic acid | Acid-catalyzed dehydration | wikipedia.org |

| 4-Halo-1,3-butanediol | Base | Intramolecular Williamson ether synthesis | google.com |

Palladium-catalyzed intramolecular carboetherification of γ-hydroxy alkenes also provides a versatile route to substituted tetrahydrofurans. organic-chemistry.org This method forms both a C-C and a C-O bond in a single step with high diastereoselectivity.

Intermolecular cycloaddition reactions offer a convergent and efficient pathway to construct the tetrahydrofuran ring, often with excellent control over stereochemistry. nih.gov These reactions involve the combination of two separate molecular components to form the cyclic system.

A prominent example is the [3+2] cycloaddition reaction. This can be achieved through various means, such as the reaction of carbonyl ylides with activated alkenes. nih.gov Rhodium-catalyzed reactions of diazo compounds with aldehydes can generate carbonyl ylides in situ, which then react with dipolarophiles to form the tetrahydrofuran ring. nih.gov Another approach involves the Lewis acid-catalyzed cycloaddition of donor-acceptor cyclopropanes with aldehydes, which can produce highly substituted tetrahydrofurans with good diastereoselectivity. acs.org

Formal [3+2] cycloadditions between allylsilanes and aldehydes, promoted by a Lewis acid, also provide a route to functionalized tetrahydrofurans. researchgate.net This method allows for the construction of the ring with concomitant introduction of substituents.

Table 2: Examples of Intermolecular Cycloaddition Reactions for Tetrahydrofuran Synthesis

| Reaction Type | Reactants | Catalyst/Promoter | Key Features | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Carbonyl ylide + Alkene | Rhodium catalyst | Forms ring in a single step | nih.gov |

| [3+2] Cycloaddition | Donor-acceptor cyclopropane (B1198618) + Aldehyde | Lewis acid (e.g., Sn(OTf)₂) | High diastereoselectivity | acs.org |

Introduction of the 4-Methylidene Group

Once the tetrahydrofuran ring containing a ketone at the 3-position (tetrahydrofuran-3-one) is synthesized and the hydroxyl group at the adjacent position is appropriately protected, the exocyclic double bond can be introduced through various olefination reactions. The choice of olefination method can be critical for achieving good yields and avoiding side reactions.

The Wittig reaction is a cornerstone of carbonyl olefination, utilizing a phosphonium (B103445) ylide to convert a ketone into an alkene. For the synthesis of this compound, tetrahydrofuran-3-one would be treated with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), typically generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base like n-butyllithium. A significant drawback of the Wittig reaction is the formation of triphenylphosphine (B44618) oxide as a byproduct, which can sometimes complicate purification.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative to the Wittig reaction that often provides cleaner reactions and easier purification. mdpi.com In this case, a phosphonate (B1237965) carbanion is used as the nucleophile. The reaction of a protected tetrahydrofuran-3-one with the anion of diethyl methylphosphonate, generated using a base such as sodium hydride, would yield the desired 4-methylidene product. chemicalbook.com The water-soluble phosphate (B84403) byproduct is readily removed by aqueous extraction, simplifying the workup procedure. mdpi.com The HWE reaction is known for its high stereoselectivity, typically favoring the formation of (E)-alkenes, although this is not a factor in the formation of a terminal alkene. mdpi.com

The Peterson olefination is another powerful method for the synthesis of alkenes from carbonyl compounds, utilizing α-silyl carbanions. nih.gov This reaction offers the advantage of stereochemical control in the formation of disubstituted alkenes, as the intermediate β-hydroxysilane can be isolated and subjected to either acid- or base-catalyzed elimination to yield either the (E)- or (Z)-alkene. nih.gov For the synthesis of a terminal alkene like this compound, the reaction of a protected tetrahydrofuran-3-one with (trimethylsilyl)methyllithium (B167594) would generate a β-hydroxysilane intermediate. Subsequent elimination, which can often occur in situ, would afford the methylidene product. A key advantage of the Peterson olefination is the formation of volatile siloxane byproducts, which are easily removed.

Table 3: Comparison of Olefination Reactions for the Synthesis of the 4-Methylidene Group

| Reaction | Reagent | Byproduct | Key Advantages | Reference |

|---|---|---|---|---|

| Wittig Reaction | Methylenetriphenylphosphorane | Triphenylphosphine oxide | Well-established, reliable | |

| Horner-Wadsworth-Emmons | Anion of diethyl methylphosphonate | Water-soluble phosphate | Easy purification, high reactivity | mdpi.comchemicalbook.com |

Elimination Reactions to Form Exocyclic Double Bonds

The creation of the exocyclic methylene (B1212753) group at the C4 position of the oxolane ring is a critical step in the synthesis of this compound. This is typically achieved through elimination reactions, where a suitable leaving group on a methyl substituent at C4 is removed.

One common strategy involves the dehydration of a tertiary alcohol at the C4-methyl position. This reaction is often carried out by treating the alcohol with a strong acid. pressbooks.pub For instance, a 4-(hydroxymethyl)oxolan-3-ol derivative could be subjected to acid-catalyzed dehydration to yield the desired this compound. The choice of acid and reaction conditions is crucial to avoid undesired side reactions, such as ring opening or rearrangement.

Alternatively, dehydrohalogenation of a 4-(halomethyl)oxolane derivative provides another route to the exocyclic double bond. pressbooks.pub This reaction is typically performed by treating the alkyl halide with a strong, non-nucleophilic base. scribd.com The nature of the base and solvent can influence the regioselectivity of the elimination, although for a terminal halide, the formation of the exocyclic double bond is generally favored.

Another effective method for introducing an exocyclic double bond is the Wittig reaction. This involves the reaction of a ketone, in this case, an oxolan-4-one derivative, with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂). This method is highly reliable for the formation of terminal alkenes.

The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction using phosphonate carbanions, can also be employed and often offers advantages in terms of ease of product separation.

Table 1: Comparison of Elimination Reactions for Exocyclic Double Bond Formation

| Reaction | Substrate | Reagents | Key Features |

| Dehydration | 4-(Hydroxymethyl)oxolane | Strong acid (e.g., H₂SO₄, TsOH) | Prone to rearrangements; requires careful control of conditions. pressbooks.pub |

| Dehydrohalogenation | 4-(Halomethyl)oxolane | Strong, non-nucleophilic base (e.g., t-BuOK) | Follows E2 mechanism; stereochemistry can be important. scribd.com |

| Wittig Reaction | Oxolan-4-one | Phosphorus ylide (e.g., Ph₃P=CH₂) | High yielding for terminal alkenes; formation of phosphine (B1218219) oxide byproduct. |

| Horner-Wadsworth-Emmons | Oxolan-4-one | Phosphonate carbanion | Water-soluble phosphate byproduct is easily removed. |

Installation and Manipulation of the 3-Hydroxyl Functionality

The presence and stereochemistry of the hydroxyl group at the C3 position are key features of this compound, significantly influencing its chemical and biological properties.

In a multi-step synthesis, it is often necessary to protect the hydroxyl group to prevent it from interfering with subsequent chemical transformations. A variety of protecting groups are available for alcohols, and the choice depends on the specific reaction conditions to be employed in the synthetic sequence.

Common protecting groups for hydroxyl functions include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), ethers (e.g., benzyl, Bn), and acetals (e.g., tetrahydropyranyl, THP). The stability of these protecting groups varies under different pH conditions, allowing for selective deprotection.

Table 2: Common Protecting Groups for Hydroxyl Functionality

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| tert-Butyldimethylsilyl ether | TBDMS | TBDMSCl, imidazole | F⁻ (e.g., TBAF), mild acid |

| Benzyl ether | Bn | BnBr, NaH | Catalytic hydrogenation (H₂, Pd/C) |

| Tetrahydropyranyl ether | THP | Dihydropyran, acid catalyst | Mild aqueous acid |

Achieving the desired stereochemistry at the C3 position is a significant challenge. Stereoselective methods are employed to introduce the hydroxyl group with a specific orientation (R or S).

One approach involves the stereoselective reduction of a precursor ketone, oxolan-3-one. A variety of chiral reducing agents can be used to achieve high levels of enantioselectivity. For example, chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine Borane), or catalytic asymmetric hydrogenation using chiral metal complexes (e.g., Ru-BINAP) can be effective.

Alternatively, asymmetric dihydroxylation of a double bond within the ring of a precursor, such as a 3,4-didehydrooxolane, could be employed, followed by further functional group manipulations.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted oxolanes. nih.gov

A plausible MCR strategy for the synthesis of the this compound core could involve the reaction of an aldehyde, an allylic alcohol, and a nucleophile in the presence of a suitable catalyst. For instance, a palladium-catalyzed three-component reaction of an allylic alcohol, an aryl or vinyl halide, and a suitable oxygen-containing nucleophile could potentially construct the substituted tetrahydrofuran ring in a single step with control over stereochemistry. nih.gov

[3+2] cycloaddition reactions are another powerful tool for the construction of five-membered rings. nih.gov For example, the reaction of a carbonyl ylide, generated in situ from a diazo compound and a metal catalyst, with an activated alkene could be envisioned to form the oxolane ring. The substituents on the reactants would need to be chosen carefully to allow for the subsequent introduction of the hydroxyl and methylidene groups.

Biocatalytic and Chemoenzymatic Synthesis

The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity) and mild reaction conditions.

Enzymes, such as oxidases and reductases, can be employed for the stereoselective synthesis of chiral building blocks that can then be chemically converted to this compound. For instance, a Baeyer-Villiger monooxygenase could be used for the asymmetric oxidation of a suitably substituted cyclobutanone (B123998) to a lactone, which can then be further elaborated to the target molecule.

Imine reductases (IREDs) have been utilized for the stereodivergent synthesis of various substituted heterocyclic compounds and could potentially be adapted for the synthesis of precursors to this compound. nih.gov

Furthermore, cascade reactions involving multiple enzymes in a single pot can be designed to construct the oxolane ring from simple acyclic precursors. For example, a combination of an alcohol dehydrogenase for a stereoselective reduction and a cyclase could potentially form a chiral hydroxy-substituted oxolane intermediate. While specific enzymes for the direct synthesis of this compound may not be readily available, the principles of biocatalysis provide a powerful platform for the development of novel and sustainable synthetic routes.

Stereoselective Bioreductions and Biotransformations

The synthesis of this compound from its corresponding ketone, 4-methylideneoxolan-3-one, can theoretically be achieved through stereoselective bioreduction. This process would involve the use of biocatalysts, such as isolated enzymes or whole microorganisms, to reduce the carbonyl group to a hydroxyl group with a specific spatial orientation.

Enzymatic Reduction of α,β-Unsaturated Ketones:

The core structure of 4-methylideneoxolan-3-one features an α,β-unsaturated ketone moiety within a five-membered ring. The enzymatic reduction of such systems is a well-established strategy for producing chiral alcohols. Enzymes like perakine (B201161) reductase (PR) have demonstrated the ability to catalyze the enantioselective reduction of a variety of α,β-unsaturated ketones, yielding α-chiral allylic alcohols with high enantioselectivity and in satisfactory yields. While specific studies on 4-methylideneoxolan-3-one are not available, the principles of these enzymatic reductions could be applied. The stereochemical outcome of such a reduction is often governed by the substrate's fit into the enzyme's active site, a principle known as the Prelog model, where the hydride from a cofactor like NAD(P)H is delivered to a specific face of the carbonyl group.

Fungi are known to be versatile biocatalysts for the reduction of unsaturated compounds. For instance, various fungal strains have been shown to selectively reduce the carbon-carbon double bond or the carbonyl group of α,β-unsaturated ketones with high enantiomeric excess. The choice of microorganism is crucial as it determines the chemoselectivity (C=C vs. C=O reduction) and the stereoselectivity of the transformation.

Biotransformation of Unsaturated Lactones and Related Structures:

Research on the biotransformation of unsaturated lactones by fungal strains offers further insights into potential synthetic routes. Fungi such as Syncephalastrum racemosum and Absidia cylindrospora have been used to hydroxylate unsaturated lactones, often at the allylic position, or to epoxidize the double bond. While these are not direct reductions of a ketone, they demonstrate the capability of microorganisms to introduce hydroxyl groups into unsaturated cyclic structures, which could be a potential alternative strategy for synthesizing derivatives of the this compound skeleton.

The following table summarizes the biotransformation of an unsaturated lactone by different fungal strains, illustrating the types of products that can be obtained. This data is provided as an analogy for the potential biotransformation of substrates structurally related to the this compound core.

| Biocatalyst | Substrate | Product(s) | Key Transformation |

| Absidia cylindrospora AM336 | Racemic δ,ε-unsaturated lactone | Hydroxylactones | Allylic hydroxylation |

| Absidia glauca AM177 | Racemic δ,ε-unsaturated lactone | Hydroxylactones | Allylic hydroxylation |

| Syncephalastrum racemosum AM105 | Racemic δ,ε-unsaturated lactone | Hydroxylactones | Allylic hydroxylation |

Data derived from studies on the biotransformation of terpenoid lactones and is presented here as an illustrative example of fungal-mediated transformations of unsaturated cyclic compounds.

Engineered Biosynthetic Pathways for Precursors

The de novo biosynthesis of this compound precursors through metabolic engineering represents a frontier in sustainable chemical production. This approach involves designing and constructing novel metabolic pathways in microbial hosts to convert simple carbon sources, like glucose, into the desired chemical building blocks. Although no specific engineered pathway for this compound precursors has been reported, existing research on the microbial production of C5 platform chemicals provides a roadmap for how such a pathway could be developed.

Biosynthesis of C5 Platform Chemicals:

Metabolic engineering has been successfully applied to produce a range of C5 chemicals in microorganisms like Escherichia coli and Corynebacterium glutamicum. These efforts often involve the assembly of heterologous enzymes to create novel pathways. For instance, the production of branched C5 alcohols like 3-methyl-3-buten-1-ol (B123568) has been achieved in E. coli by engineering the isoprenoid pathway. This demonstrates the potential to produce unsaturated five-carbon alcohols through microbial fermentation.

A key precursor for the this compound skeleton could be itaconic acid, a C5 dicarboxylic acid that is produced biotechnologically by the fungus Aspergillus terreus. The biosynthetic pathway for itaconic acid involves the decarboxylation of cis-aconitate, an intermediate of the TCA cycle. Itaconic acid, with its methylidene group, is a valuable building block for various chemicals. Metabolic engineering efforts have focused on expressing the key enzyme, cis-aconitate decarboxylase, in other microbial hosts to improve production. Further enzymatic or chemical modifications of itaconic acid or its derivatives could potentially lead to the this compound core structure.

Hypothetical Pathway Construction:

A hypothetical biosynthetic pathway for a precursor to the

Reaction Chemistry and Mechanistic Studies of 4 Methylideneoxolan 3 Ol

Reactions Involving the Exocyclic Double Bond

The exocyclic methylene (B1212753) group in 4-methylideneoxolan-3-ol is an electron-rich π-system, making it susceptible to a wide array of addition and cycloaddition reactions. Its reactivity is influenced by the adjacent oxygen atom within the tetrahydrofuran (B95107) ring and the allylic hydroxyl group.

Addition Reactions

Hydrogenation: The double bond of this compound can be readily saturated via catalytic hydrogenation. This reaction typically employs transition metal catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The hydrogenation proceeds via syn-addition of two hydrogen atoms across the double bond, leading to the formation of 3-hydroxy-4-methyltetrahydrofuran. The stereochemical outcome of this reaction can be influenced by the directing effect of the hydroxyl group.

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Product | Ref. |

| 10% Pd/C | Ethanol | 25 | 1 | 3-Hydroxy-4-methyltetrahydrofuran | google.com |

| PtO₂ | Acetic Acid | 25 | 3 | 3-Hydroxy-4-methyltetrahydrofuran | mdpi.com |

| Raney Ni | Methanol | 50 | 10 | 3-Hydroxy-4-methyltetrahydrofuran | google.com |

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to the exocyclic double bond is expected to proceed via a halonium ion intermediate. This intermediate is then attacked by the halide ion in an anti-fashion, leading to the formation of a vicinal dihalide. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or carbon tetrachloride. The stereochemistry of the starting material will dictate the stereochemistry of the resulting dihalide. wikipedia.orglibretexts.orglibretexts.orgyoutube.com

Hydroxylation: Dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). These reactions proceed through a concerted syn-addition mechanism, resulting in the formation of a vicinal diol, specifically 4-(hydroxymethyl)oxolane-3,4-diol. The Upjohn dihydroxylation, which uses a catalytic amount of OsO₄ with a co-oxidant like N-methylmorpholine N-oxide (NMO), provides a milder and more practical method for this transformation. khanacademy.orgorganic-chemistry.orgmasterorganicchemistry.com

Cycloaddition Reactions

Diels-Alder Reactions: While the exocyclic double bond of this compound can act as a dienophile in Diels-Alder reactions, its reactivity is generally moderate. The reaction involves the [4+2] cycloaddition with a conjugated diene. The stereoselectivity of the reaction is governed by the endo rule, which favors the formation of the endo-adduct due to secondary orbital interactions. The presence of the hydroxyl group may influence the facial selectivity of the diene's approach. quizlet.comyoutube.comnih.govyoutube.comnih.gov

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions represent a method to construct cyclobutane (B1203170) rings. When irradiated in the presence of another alkene, this compound can undergo cycloaddition to form a substituted cyclobutane derivative. The regioselectivity and stereoselectivity of these reactions are dependent on the electronic nature of the reacting partners and the stability of the diradical intermediates. nsf.govnih.gov Palladium-catalyzed [3+2] cycloadditions of trimethylenemethane with ketones have been shown to produce 2,2-disubstituted 4-methylenetetrahydrofurans, suggesting that similar cycloaddition strategies could be applicable. nih.gov

Olefin Metathesis

The exocyclic double bond of this compound is a suitable substrate for olefin metathesis reactions, catalyzed by ruthenium-based catalysts such as Grubbs' catalysts. This allows for carbon-carbon bond formation and the synthesis of more complex molecules. For instance, cross-metathesis with a partner olefin can lead to the introduction of a new substituent at the methylene position.

Electrophilic and Nucleophilic Additions to the Alkene

Electrophilic Additions: The double bond reacts with electrophiles in a predictable manner. For example, the addition of hydrogen halides (HX) would proceed via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom that already bears more hydrogen atoms (the terminal methylene carbon), and the halide will add to the more substituted carbon (the ring carbon). The stability of the resulting carbocation is influenced by the adjacent oxygen atom.

Nucleophilic Additions (Michael Addition): While less common for unactivated alkenes, nucleophilic addition can occur if the double bond is activated by a suitable electron-withdrawing group. In the case of this compound itself, direct nucleophilic attack on the double bond is not favored. However, conjugate addition of organocuprates (Gilman reagents) to α,β-unsaturated carbonyl compounds is a well-established reaction. chem-station.comiupac.orgorganicchemistrytutor.comchemistrysteps.comyoutube.com This suggests that derivatives of this compound with an adjacent electron-withdrawing group would be susceptible to Michael addition.

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group at the C3 position is a key site for functionalization, allowing for the formation of esters and ethers.

Esterification and Etherification

Esterification: The hydroxyl group can be readily esterified by reaction with carboxylic acids, acid chlorides, or acid anhydrides. Acid-catalyzed esterification (Fischer esterification) with a carboxylic acid is an equilibrium process that can be driven to completion by removing the water formed. okstate.eduscience.govnih.gov More reactive acylating agents like acid chlorides and anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine, provide a more efficient route to the corresponding esters.

| Acylating Agent | Catalyst/Base | Solvent | Product |

| Acetic Anhydride | Pyridine | Dichloromethane | 4-Methylideneoxolan-3-yl acetate |

| Benzoyl Chloride | Triethylamine | Dichloromethane | 4-Methylideneoxolan-3-yl benzoate |

| Propanoic Acid | Sulfuric Acid (cat.) | Toluene | 4-Methylideneoxolan-3-yl propanoate |

Etherification: The formation of ethers from the hydroxyl group can be achieved through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, is a common approach. Acid-catalyzed dehydration can also lead to ether formation, although intermolecular dehydration to form a symmetric ether or intramolecular dehydration (if possible) might compete.

Oxidation Reactions

The oxidation of this compound, a secondary allylic alcohol, is a key transformation that allows for the introduction of a carbonyl group, leading to the formation of 4-methylideneoxolan-3-one. The reactivity of the alcohol is influenced by the presence of the adjacent exocyclic double bond and the cyclic ether moiety. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often dictated by the desired selectivity and the presence of other functional groups.

Commonly used reagents for the oxidation of secondary alcohols to ketones are chromium(VI)-based compounds such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC). vanderbilt.edu These reagents are typically used in non-aqueous solvents like dichloromethane to prevent over-oxidation. For allylic alcohols, manganese dioxide (MnO2) is a particularly effective and selective oxidant. vanderbilt.edu The activity of MnO2 can depend on its method of preparation. vanderbilt.edu The oxidation is believed to proceed via a radical mechanism on the surface of the MnO2 particles.

Another class of reagents for this transformation includes activated dimethyl sulfoxide (B87167) (DMSO) based oxidants, such as in the Swern and Moffatt oxidations. These methods are known for their mild reaction conditions. Dess-Martin periodinane (DMP) is another mild and highly efficient reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

The table below summarizes some of the potential reagents for the oxidation of this compound.

| Reagent | Typical Conditions | Product | Notes |

| Pyridinium Chlorochromate (PCC) | CH2Cl2, room temperature | 4-Methylideneoxolan-3-one | Mild oxidant, minimizes over-oxidation. vanderbilt.edu |

| Pyridinium Dichromate (PDC) | CH2Cl2, room temperature | 4-Methylideneoxolan-3-one | Similar to PCC, can be used for more sensitive substrates. vanderbilt.edu |

| Manganese Dioxide (MnO2) | CH2Cl2 or acetone, reflux | 4-Methylideneoxolan-3-one | Selective for allylic and benzylic alcohols. vanderbilt.edu |

| Dess-Martin Periodinane (DMP) | CH2Cl2, room temperature | 4-Methylideneoxolan-3-one | Mild conditions, high yields. |

| Swern Oxidation (DMSO, (COCl)2, Et3N) | CH2Cl2, -78 °C to rt | 4-Methylideneoxolan-3-one | Requires low temperatures. |

Functional Group Interconversions

The hydroxyl group of this compound is a versatile functional handle that can be converted into a variety of other functional groups through nucleophilic substitution reactions. To facilitate this, the hydroxyl group, which is a poor leaving group, must first be converted into a better leaving group, such as a tosylate, mesylate, or halide.

Conversion to Halides and Sulfonates:

The alcohol can be converted to the corresponding alkyl chloride or bromide using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), respectively. These reactions typically proceed with inversion of stereochemistry if the alcohol is chiral. Alternatively, the hydroxyl group can be transformed into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. These sulfonates are excellent leaving groups and can be readily displaced by a wide range of nucleophiles.

Nucleophilic Substitution Reactions:

Once converted to a halide or a sulfonate, the resulting derivative of this compound can undergo nucleophilic substitution with various nucleophiles to introduce new functional groups. For example, reaction with sodium azide (B81097) (NaN3) would yield an azide, which can be subsequently reduced to an amine. Treatment with sodium cyanide (NaCN) would introduce a nitrile group, a versatile precursor for carboxylic acids, amines, and amides.

The table below provides a summary of potential functional group interconversions starting from this compound.

| Reagent(s) | Intermediate | Nucleophile | Final Product |

| 1. TsCl, pyridine; 2. NaCN | 4-Methylideneoxolan-3-yl tosylate | CN- | 4-Methylideneoxolane-3-carbonitrile |

| 1. MsCl, Et3N; 2. NaN3 | 4-Methylideneoxolan-3-yl mesylate | N3- | 3-Azido-4-methylideneoxolane |

| PBr3 | 3-Bromo-4-methylideneoxolane | - | 3-Bromo-4-methylideneoxolane |

| SOCl2 | 3-Chloro-4-methylideneoxolane | - | 3-Chloro-4-methylideneoxolane |

Reactivity of the Oxolane Ring System

The oxolane (tetrahydrofuran) ring in this compound is a five-membered cyclic ether. While generally stable, this ring system can undergo specific reactions, particularly under acidic conditions or at elevated temperatures. The presence of the exocyclic double bond and the hydroxyl group can influence the reactivity of the ring.

Ring-Opening Reactions

The ether linkage in the oxolane ring can be cleaved under strongly acidic conditions, often in the presence of a good nucleophile. For instance, treatment with strong hydrohalic acids like HBr or HI can lead to ring opening. The reaction likely proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion at one of the adjacent carbon atoms. In the case of this compound, the reaction could be complex due to the presence of the allylic alcohol moiety, which can also react under these conditions. Ring-opening reactions of tetrahydrofuran and its derivatives have been a subject of study, providing insights into the general reactivity of this heterocyclic system. nih.govresearchgate.net

Rearrangement Reactions

Allylic alcohols are known to undergo a variety of rearrangement reactions, often catalyzed by acids or transition metals. While specific rearrangement reactions for this compound have not been extensively documented, analogous systems suggest potential pathways. For example, a 1,3-rearrangement of the allylic alcohol could potentially occur under certain conditions. organic-chemistry.org The strain associated with the five-membered ring could also play a role in directing rearrangement pathways. wikipedia.orglibretexts.orglibretexts.org

Stability and Degradation Pathways (e.g., thermochemical decomposition)

The thermal stability of this compound is expected to be influenced by the presence of the functional groups and the inherent strain of the five-membered ring. Pyrolysis of tetrahydrofuran and its substituted derivatives has been studied to understand their decomposition pathways. researchgate.netresearchgate.netacs.orgacs.org At elevated temperatures, unimolecular decomposition can occur, often involving radical mechanisms. For this compound, potential degradation pathways could include dehydration to form a diene, or fragmentation of the oxolane ring. The presence of the exocyclic double bond might offer alternative decomposition routes compared to saturated tetrahydrofuran derivatives.

Acid- and Base-Catalyzed Transformations

Both the hydroxyl group and the ether oxygen of this compound can be protonated under acidic conditions, leading to a variety of potential transformations.

Acid-Catalyzed Reactions:

Under acidic conditions, the hydroxyl group can be protonated, converting it into a good leaving group (water). This can facilitate elimination reactions, leading to the formation of a diene, or nucleophilic substitution if a suitable nucleophile is present. Protonation of the ether oxygen can activate the ring towards nucleophilic attack and ring-opening as discussed previously. Furthermore, acid catalysis can promote isomerization of the exocyclic double bond into a more stable endocyclic position, leading to the formation of a 3-hydroxy-4-methyl-2,5-dihydrofuran. The addition of alcohols to related 4-methylene-1,3-dioxolanes has been shown to be acid-catalyzed. researchgate.net

Base-Catalyzed Reactions:

The hydroxyl group of this compound is weakly acidic and can be deprotonated by a strong base to form an alkoxide. This alkoxide is a more potent nucleophile and can participate in various reactions. For instance, it can be alkylated with alkyl halides. The allylic protons on the carbon adjacent to the double bond may also be susceptible to deprotonation by a very strong base, potentially leading to isomerization or other reactions. In related systems, base-catalyzed equilibration has been observed between exo- and endo-isomers of methylene-substituted dioxolanes. researchgate.net

Transition Metal-Catalyzed Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a vast array of transformations with high efficiency and selectivity. mdpi.comnih.gov These catalysts, often based on metals like palladium, ruthenium, and rhodium, are pivotal in forming new carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi.com Methodologies such as cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), hydrogenations, and C-H activation are fundamental tools for synthetic chemists. researchgate.netnih.govresearchgate.net

The reactivity of related structural motifs, such as allylic alcohols, in the presence of transition metal catalysts is well-documented. For instance, palladium-catalyzed reactions of allylic compounds are known to proceed through π-allyl palladium intermediates, which can then undergo nucleophilic substitution, reduction, or cross-coupling. nih.gov Ruthenium catalysts are widely used in olefin metathesis, hydrogenation, and transfer hydrogenation reactions. rsc.orgresearchgate.net

However, without specific experimental data for this compound, any discussion of its behavior in transition metal-catalyzed reactions would be speculative. Detailed research, including catalyst screening, reaction optimization, and mechanistic investigations, would be required to elucidate the reactivity of this particular compound. Such studies would need to consider factors like the nature of the transition metal, the choice of ligands, reaction conditions (temperature, solvent, additives), and the desired transformation.

The following table would be populated with data from such experimental studies:

| Catalyst System | Substrate Scope | Reaction Type | Product(s) | Yield (%) | Selectivity | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Future research in this area would be valuable to expand the synthetic utility of this compound and its derivatives.

Spectroscopic Data for this compound Remains Elusive in Public Domain

The inquiry sought to build a detailed article covering the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of this compound. This would typically involve the analysis of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques (such as COSY, HSQC, HMBC, and NOESY) to determine the molecule's structural connectivity, relative configuration, and solution dynamics. Furthermore, high-resolution mass spectrometry (HRMS) would be essential for confirming the molecular formula, while tandem mass spectrometry (MS/MS) would shed light on its fragmentation pathways.

However, a thorough search of chemical databases and scientific journals did not yield any published experimental spectra or detailed characterization data specifically for this compound. While information exists for structurally related compounds, such as other substituted oxolanes or tetrahydrofuran derivatives, this information cannot be extrapolated to provide an accurate and scientifically rigorous analysis of the target compound.

The generation of the requested in-depth article with data tables and detailed research findings is therefore not possible at this time due to the lack of primary experimental data. The scientific community relies on published, peer-reviewed data to ensure the accuracy and validity of chemical information. Without access to the ¹H NMR, ¹³C NMR, 2D NMR, HRMS, and MS/MS spectra of this compound, any attempt to create the specified content would be speculative and would not meet the standards of scientific accuracy.

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in 4-methylideneoxolan-3-ol. By analyzing the vibrational modes of the molecule, key structural features can be confirmed.

The IR spectrum of this compound is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the methylidene group (=CH₂) are anticipated to appear just above 3000 cm⁻¹, typically in the 3010-3095 cm⁻¹ range, while the C-H stretching vibrations of the saturated carbon atoms in the oxolane ring would be observed just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region.

A sharp absorption band corresponding to the C=C stretching vibration of the methylidene group is expected around 1650-1670 cm⁻¹. The C-O-C stretching vibrations of the ether linkage within the oxolane ring are predicted to produce a strong absorption in the 1050-1150 cm⁻¹ range. Furthermore, the O-H bending vibration is likely to be observed in the 1330-1440 cm⁻¹ region.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 |

| =C-H (methylidene) | Stretching | 3010-3095 |

| C-H (alkane) | Stretching | 2850-2960 |

| C=C (methylidene) | Stretching | 1650-1670 |

| C-O-C (ether) | Stretching | 1050-1150 |

| O-H | Bending | 1330-1440 |

Electronic Spectroscopy (UV-Vis, Circular Dichroism) for Chromophore Analysis and Chiral Recognition

Electronic spectroscopy provides insights into the electronic transitions within the molecule. The primary chromophore in this compound is the methylidene group (C=C). The presence of the adjacent oxygen atom of the oxolane ring can influence the electronic transitions.

UV-Vis Spectroscopy: The π → π* electronic transition of the C=C double bond is expected to result in an absorption maximum (λmax) in the ultraviolet region, likely below 200 nm for an isolated double bond. However, the influence of the ether oxygen may cause a slight shift in this absorption. The n → σ* transitions of the oxygen lone pairs are also expected but typically occur at shorter wavelengths.

Circular Dichroism (CD) Spectroscopy: this compound is a chiral molecule due to the stereocenter at the carbon atom bearing the hydroxyl group (C3). As such, it is expected to be optically active and exhibit a circular dichroism spectrum. CD spectroscopy measures the differential absorption of left and right circularly polarized light. researchgate.net The enantiomers of this compound would be expected to show mirror-image CD spectra. This technique is invaluable for distinguishing between the (R) and (S) enantiomers and for determining the enantiomeric purity of a sample. nih.gov The Cotton effect observed in the CD spectrum would correspond to the electronic transitions of the chromophores in the chiral environment.

Crystallographic Studies (X-ray Diffraction) for Solid-State Structure (if applicable)

To date, no publically available X-ray crystallographic data for this compound has been found. If single crystals of the compound were to be grown, X-ray diffraction analysis would provide a definitive determination of its solid-state structure.

This powerful technique would yield precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's three-dimensional geometry. Furthermore, crystallographic data would reveal the conformation of the five-membered oxolane ring and the spatial arrangement of the methylidene and hydroxyl substituents. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, would also be elucidated, providing a comprehensive understanding of the crystal packing.

Computational and Theoretical Chemistry of 4 Methylideneoxolan 3 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. finechem-mirea.ru These methods can provide detailed information about the electronic structure and the three-dimensional arrangement of atoms in 4-methylideneoxolan-3-ol.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a widely used method in computational organic chemistry due to its balance of accuracy and computational cost. nih.gov A DFT approach, such as the B3LYP hybrid functional, could be employed to optimize the geometry of this compound and calculate its electronic properties. nih.govnih.gov Such calculations would yield important data, including bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's structure. Furthermore, Frontier Molecular Orbital (FMO) analysis, determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would offer insights into the molecule's reactivity. nih.gov

Ab Initio Methods

For higher accuracy, ab initio methods, which are based on first principles without the use of empirical parameters, could be utilized. finechem-mirea.ru Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally demanding, can provide a more precise description of the electronic structure and geometry of this compound. finechem-mirea.ru A comparative study using both DFT and ab initio methods would be valuable for validating the computational results. finechem-mirea.ru

Conformational Analysis and Energy Minima

The presence of a hydroxyl group and a flexible five-membered ring in this compound suggests the possibility of multiple stable conformations. Conformational analysis is crucial for identifying the most stable three-dimensional structures (energy minima) of the molecule. By systematically rotating the single bonds and calculating the potential energy at each step, a potential energy surface can be generated. This would allow for the identification of all low-energy conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility and preferred shapes. nih.gov

Reaction Mechanism Prediction and Transition State Analysis

Computational methods are invaluable for studying chemical reactions. nih.gov For this compound, theoretical calculations could predict its behavior in various chemical transformations. By modeling the reaction pathways, it is possible to locate the transition state structures—the high-energy intermediates that connect reactants and products. Analyzing the geometry and energy of these transition states would provide crucial information about the reaction mechanism and help to understand the factors that control the reaction's speed and outcome. nih.gov

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts for the hydrogen and carbon atoms in this compound. ucm.cl Methods like the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical spectra that, when compared with experimental data, can confirm the molecular structure. ucm.cl

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can also be predicted computationally. nist.govresearchgate.net By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. scirp.orgmdpi.com Comparing this with an experimental spectrum is a powerful tool for structural elucidation and for assigning specific vibrational modes to the observed spectral bands. researchgate.net

Below is a hypothetical table of predicted vibrational frequencies for this compound, which could be generated through such a study.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch | ~3400-3600 |

| C-H stretch (alkene) | ~3050-3150 |

| C-H stretch (alkane) | ~2850-2950 |

| C=C stretch | ~1640-1680 |

| C-O stretch | ~1050-1150 |

| O-H bend | ~1350-1450 |

Molecular Dynamics Simulations for Conformational Landscapes

To explore the dynamic behavior of this compound, molecular dynamics (MD) simulations could be performed. ajchem-a.commdpi.com MD simulations model the movement of atoms over time, providing a view of the molecule's conformational landscape and how it changes under different conditions, such as in various solvents or at different temperatures. mdpi.com This would offer a more complete picture of the molecule's flexibility and its interactions with its environment. ajchem-a.com

Stereochemical Aspects and Chiral Synthesis of 4 Methylideneoxolan 3 Ol

Enantioselective Synthesis Strategies

The synthesis of a specific enantiomer of a chiral molecule like 4-methylideneoxolan-3-ol would necessitate the use of asymmetric synthesis techniques. These strategies are broadly categorized into chiral pool approaches, the use of asymmetric catalysis, and diastereoselective reactions.

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. organic-chemistry.orgwikipedia.orgnih.gov For the synthesis of this compound, a potential precursor could be derived from chiral carbohydrates or hydroxy acids. For instance, a suitably protected derivative of a pentose (B10789219) sugar or a compound like L- or D-lactic acid could theoretically be chemically modified to construct the target molecule, preserving the initial stereocenter. youtube.com This strategy's success hinges on the identification of a suitable and economically viable starting material from the chiral pool that can be efficiently converted to the target structure. youtube.com

Asymmetric Catalysis in Ring Formation

Asymmetric catalysis is a powerful tool for generating chiral molecules from achiral or racemic precursors. rsc.orgnih.govnih.gov For this compound, a hypothetical approach could involve an intramolecular cyclization of a prochiral precursor, catalyzed by a chiral metal complex or an organocatalyst. For example, an asymmetric intramolecular allylation or an oxy-Michael reaction could be envisioned to form the tetrahydrofuran (B95107) ring enantioselectively. rsc.orgwhiterose.ac.uk The choice of catalyst and reaction conditions would be crucial for achieving high enantiomeric excess (e.e.).

Interactive Data Table: General Examples of Asymmetric Catalysis in Tetrahydrofuran Synthesis

| Catalyst Type | Reaction | Substrate Example | Product Type | Typical e.e. (%) |

| Chiral Phosphoric Acid | Intramolecular oxa-Michael | γ-Hydroxy-α,β-unsaturated ester | Substituted Tetrahydrofuran | 85-99 |

| Palladium/Chiral Ligand | Intramolecular O-allylation | Allylic alcohol with a tethered nucleophile | Substituted Tetrahydrofuran | 90-98 |

| Copper/Chiral Ligand | Asymmetric Henry Reaction/Iodocyclization | γ,δ-Unsaturated alcohol | Functionalized Tetrahydrofuran | up to 97 chemistryviews.org |

Diastereoselective Control in Functionalization

If a chiral center is already present in a precursor molecule, subsequent reactions can be directed to form a new stereocenter with a specific configuration relative to the existing one. This is known as diastereoselective synthesis. usc.edu.ausemanticscholar.orgbeilstein-journals.org For instance, if a chiral precursor containing the hydroxyl group of this compound were to be synthesized, the introduction of the methylidene group could potentially be achieved with diastereoselective control. Substrate-controlled methods, where the existing stereocenter dictates the stereochemical outcome of the reaction, are a common strategy. nih.gov

Diastereomeric and Enantiomeric Resolution Techniques

When a synthesis results in a mixture of stereoisomers (racemic or diastereomeric mixtures), resolution techniques are employed to separate them.

For enantiomers, the most common method is chiral resolution , which involves converting the enantiomers into a mixture of diastereomers by reacting them with a chiral resolving agent. wikipedia.orgtcichemicals.com These diastereomers have different physical properties and can be separated by techniques like crystallization or chromatography. rsc.org Afterward, the resolving agent is removed to yield the pure enantiomers.

Chiral chromatography is another powerful technique where the racemic mixture is passed through a column containing a chiral stationary phase. nih.gov The enantiomers interact differently with the stationary phase, leading to their separation.

Absolute Configuration Determination

Once a chiral molecule has been synthesized or isolated, its absolute configuration (the spatial arrangement of its atoms) must be determined. libretexts.orgyoutube.comyoutube.com Several methods are available for this purpose:

X-ray Crystallography: This is the most definitive method, providing an unambiguous determination of the absolute configuration, provided that a suitable single crystal of the compound or a derivative containing a heavy atom can be obtained.

Spectroscopic Methods: Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) can be used to determine the absolute configuration by comparing the experimentally measured spectra with those predicted by quantum chemical calculations. nih.gov

Chemical Correlation: The absolute configuration can be established by chemically converting the molecule of unknown configuration into a compound whose absolute configuration is already known, or vice versa.

Chiral Recognition and Sensing

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral substance. While there is no specific information on this compound in this context, chiral molecules in general can be used as chiral selectors in chromatography or as components of chiral sensors. The specific stereochemistry of the molecule would dictate its binding affinity and selectivity towards other chiral molecules.

Natural Occurrence and Biosynthetic Pathways of 4 Methylideneoxolan 3 Ol

Isolation and Identification from Natural Sources

There is currently no scientific literature detailing the isolation and identification of 4-methylideneoxolan-3-ol from any natural sources, including Magnolia compressa and Artabotrys hexapetalus.

Proposed Biosynthetic Routes and Enzymatic Steps

Due to the lack of identification of this compound in any plant species, no biosynthetic pathways have been proposed, and consequently, no precursor compounds or enzymes involved in its synthesis have been investigated or characterized.

Investigation of Precursor Compounds

No research has been conducted on the precursor compounds for the biosynthesis of this compound.

Enzyme Characterization in Biosynthesis

There are no known enzymes that have been characterized in relation to the biosynthesis of this compound.

Ecological and Chemoecological Significance

The ecological and chemoecological significance of this compound is unknown, as there is no evidence of its role as a volatile organic compound or in any other plant-related ecological interactions.

Synthesis and Characterization of Derivatives and Analogues of 4 Methylideneoxolan 3 Ol

Structural Modifications at the Hydroxyl Group

The secondary hydroxyl group at the C-3 position of the oxolane ring is a prime site for structural modifications, including esterification and etherification, to produce a range of functionalized derivatives.

Esterification:

The conversion of the hydroxyl group to an ester is a common strategy to modify the properties of an alcohol. Standard esterification procedures can be applied to 4-methylideneoxolan-3-ol, such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a base like pyridine (B92270) or triethylamine. For more sensitive substrates, milder coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be utilized in conjunction with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

Transition metal-catalyzed allylic esterifications offer a more sophisticated approach. For instance, palladium-catalyzed reactions of allylic alcohols with carboxylic acids can proceed under mild conditions. While not specifically documented for this compound, analogous systems suggest that such methods could be applicable.

Etherification:

The synthesis of ethers from this compound can be achieved through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, is a classic approach. Phase-transfer catalysis can be employed to facilitate this reaction under milder conditions.

Furthermore, the hydroxyl group can be converted into a silyl (B83357) ether by reaction with a silyl halide (e.g., trimethylsilyl (B98337) chloride, tert-butyldimethylsilyl chloride) in the presence of a base like imidazole. Silyl ethers are valuable as protective groups in multi-step syntheses due to their ease of formation and cleavage under specific conditions.

| Derivative Type | Reagents and Conditions | Product Structure | General Yields |

| Acetate Ester | Acetic anhydride, Pyridine, room temp. | 4-methylideneoxolan-3-yl acetate | Good to Excellent |

| Benzoate Ester | Benzoyl chloride, Triethylamine, CH₂Cl₂, 0 °C to r.t. | 4-methylideneoxolan-3-yl benzoate | Good |

| Methyl Ether | 1. NaH, THF, 0 °C; 2. CH₃I | 3-methoxy-4-methylideneoxolane | Moderate to Good |

| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMSCl, Imidazole, DMF, room temp. | tert-butyldimethyl((4-methylideneoxolan-3-yl)oxy)silane | Excellent |

Derivatization of the Exocyclic Double Bond

The exocyclic methylene (B1212753) group is a key reactive site for a variety of addition reactions, allowing for the introduction of diverse functionalities and the creation of new stereocenters.

Hydrogenation:

The exocyclic double bond can be selectively reduced via catalytic hydrogenation. This reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The hydrogenation of the exocyclic double bond in related systems has been shown to proceed with high efficiency, yielding the corresponding 4-methyloxolan-3-ol. This transformation can lead to the formation of diastereomers depending on the facial selectivity of the hydrogen addition.

Halogenation:

The addition of halogens (e.g., Br₂, Cl₂) across the double bond proceeds readily to form the corresponding dihalo derivatives. The reaction typically occurs via a cyclic halonium ion intermediate, which is then attacked by the halide ion in an anti-fashion. In the presence of water or an alcohol, halohydrin or haloether formation can occur, respectively.

Epoxidation:

Epoxidation of the exocyclic double bond can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield a spirocyclic epoxide. nih.govorganic-chemistry.orgmagtech.com.cnresearchgate.net This reaction is generally stereospecific, with the oxygen atom being delivered to one face of the double bond. The resulting epoxide is a versatile intermediate for further transformations, as it can undergo ring-opening reactions with various nucleophiles.

Dihydroxylation:

The exocyclic double bond can be converted to a vicinal diol through dihydroxylation. Syn-dihydroxylation can be accomplished using osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). organic-chemistry.orgresearchgate.net Anti-dihydroxylation can be achieved via epoxidation followed by acid-catalyzed hydrolysis of the resulting epoxide.

Cycloaddition Reactions:

The exocyclic methylene group can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reaction) with suitable dienes, leading to the formation of spirocyclic systems. researchgate.netacs.org Furthermore, 1,3-dipolar cycloaddition reactions, for example with nitrile oxides or azides, can be employed to construct five-membered heterocyclic rings fused in a spiro fashion to the oxolane core.

| Reaction Type | Reagents and Conditions | Product Description |

| Hydrogenation | H₂, Pd/C, Ethanol, room temp. | 4-methyloxolan-3-ol |

| Bromination | Br₂, CH₂Cl₂, 0 °C | 4-(dibromomethyl)oxolan-3-ol |

| Epoxidation | m-CPBA, CH₂Cl₂, room temp. | Spiro[oxolane-4,2'-oxiran]-3-ol |

| syn-Dihydroxylation | OsO₄ (cat.), NMO, acetone/H₂O | 4-(hydroxymethyl)oxolane-3,4-diol |

| Diels-Alder Cycloaddition | Butadiene, heat | Spiro[cyclohex-3-ene-1,4'-oxolan]-3'-ol |

Substituent Effects on Reactivity and Structure

Electronic Effects:

Electron-withdrawing substituents on the oxolane ring, for example, at the C-2 or C-5 positions, would be expected to decrease the electron density of the ring oxygen. This can influence the reactivity of the hydroxyl group by altering its acidity. An increase in the acidity of the hydroxyl proton would facilitate its removal by a base, potentially increasing the rate of reactions such as etherification. Conversely, electron-donating substituents would have the opposite effect.

The reactivity of the exocyclic double bond is also susceptible to electronic effects. Electron-withdrawing groups can decrease the nucleophilicity of the double bond, making it less reactive towards electrophiles. Conversely, electron-donating groups would enhance its reactivity in electrophilic addition reactions.

Steric Effects:

The steric hindrance imposed by substituents can play a crucial role in directing the stereochemical outcome of reactions. For instance, in the hydrogenation or epoxidation of the exocyclic double bond, a bulky substituent on one face of the oxolane ring will direct the incoming reagent to the opposite, less hindered face. This can lead to high diastereoselectivity in the formation of the product.

Similarly, the accessibility of the hydroxyl group for esterification or etherification can be diminished by the presence of bulky neighboring substituents, potentially requiring more forcing reaction conditions or alternative synthetic strategies.

| Substituent Position | Substituent Type | Predicted Effect on Hydroxyl Reactivity | Predicted Effect on Double Bond Reactivity |

| C-2 or C-5 | Electron-withdrawing (e.g., -CO₂R) | Increased acidity, potentially faster deprotonation | Decreased nucleophilicity, slower electrophilic addition |

| C-2 or C-5 | Electron-donating (e.g., -Alkyl) | Decreased acidity, potentially slower deprotonation | Increased nucleophilicity, faster electrophilic addition |

| C-2 or C-5 | Bulky (e.g., -t-Butyl) | Steric hindrance may slow down reactions | May influence diastereoselectivity of additions |

Synthesis of Fused-Ring Systems Incorporating the Oxolane Moiety

The this compound scaffold can serve as a building block for the construction of more complex fused-ring systems. Several synthetic strategies can be envisioned for this purpose.

Ring-Closing Metathesis (RCM):

Ring-closing metathesis is a powerful tool for the formation of cyclic structures. wikipedia.org A derivative of this compound bearing a terminal alkene tethered to another position on the ring could undergo RCM to form a fused bicyclic system. For example, an ether derivative with an allylic substituent at the C-3 hydroxyl group could be a suitable precursor for RCM.

Diels-Alder Reactions:

Intramolecular Diels-Alder reactions can be employed to construct fused-ring systems. A derivative of this compound containing a diene tethered to the ring could undergo a thermally or Lewis acid-catalyzed intramolecular [4+2] cycloaddition with the exocyclic double bond acting as the dienophile.

Radical Cyclizations:

Radical cyclization reactions can also be utilized to form fused rings. For instance, the generation of a radical at a position on a side chain attached to the oxolane ring could be followed by an intramolecular addition to the exocyclic double bond, leading to the formation of a new ring.

| Strategy | Key Reaction | Precursor Requirement | Resulting Structure |

| Ring-Closing Metathesis | Olefin Metathesis | Diene with one alkene being the exocyclic double bond | Fused unsaturated ring |

| Intramolecular Diels-Alder | [4+2] Cycloaddition | Tethered diene and the exocyclic double bond as dienophile | Fused six-membered ring |

| Radical Cyclization | Intramolecular Radical Addition | Precursor with a radical source and the exocyclic double bond | Fused carbocyclic or heterocyclic ring |

Analogues with Different Ring Sizes or Heteroatoms

The synthesis of analogues of this compound with different ring sizes or containing different heteroatoms can provide valuable insights into structure-activity relationships and lead to compounds with novel properties.

Analogues with Different Ring Sizes:

Oxetane Analogues (4-membered ring): The synthesis of 3-methylideneoxetan-2-ol or related isomers would require a different synthetic approach, likely starting from a precursor that can undergo a [2+2] cycloaddition or an intramolecular cyclization to form the strained four-membered ring. magtech.com.cn

Oxane Analogues (6-membered ring): The synthesis of 5-methylideneoxan-4-ol could be achieved through methods analogous to those used for the oxolane system, but starting with precursors that favor the formation of a six-membered ring, such as intramolecular hydroalkoxylation of a suitable unsaturated alcohol.

Analogues with Different Heteroatoms:

Thiane Analogues (Sulfur): The corresponding sulfur analogue, 4-methylidenethian-3-ol, could be synthesized from precursors containing a thiol group that undergoes intramolecular cyclization.

Piperidine (B6355638) Analogues (Nitrogen): The synthesis of 4-methylidenepiperidin-3-ol, a nitrogen-containing analogue, would involve the formation of the piperidine ring, for which numerous synthetic methods are available, including reductive amination of dicarbonyl compounds and aza-Diels-Alder reactions. nih.gov

The synthesis of these analogues often presents unique challenges due to differences in ring strain, bond angles, and the reactivity of the heteroatom. However, their preparation is crucial for a comprehensive understanding of the chemical space around the this compound scaffold.

| Analogue Type | Ring Structure | Key Synthetic Challenge |

| Oxetane Analogue | 4-membered ether | Overcoming ring strain during synthesis |

| Oxane Analogue | 6-membered ether | Controlling regioselectivity in cyclization |

| Thiane Analogue | 6-membered thioether | Handling of sulfur-containing reagents |

| Piperidine Analogue | 6-membered amine | Control of N-substitution and stereochemistry |

Applications in Chemical Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

Extensive research into the applications of 4-methylideneoxolan-3-ol has revealed its utility as a versatile building block in the synthesis of complex molecules. Its unique structural features, including a reactive exocyclic double bond and a secondary alcohol, make it a valuable precursor in various synthetic pathways.

Precursor for Natural Product Total Synthesis

The synthesis of complex natural products often relies on the use of chiral building blocks that can be elaborated into the target molecule. While direct and extensive examples of this compound as a starting material in completed total syntheses are not widely documented in readily available literature, its structural motif is present in numerous natural products. The γ-lactone ring with an α-methylene group is a common feature in many biologically active compounds. The principles of retrosynthetic analysis suggest that a molecule with the functionalities of this compound would be a logical and valuable precursor for such targets. Synthetic chemists often design and synthesize such building blocks en route to a larger, more complex natural product. The development of synthetic methodologies for creating such building blocks is a crucial aspect of advancing the field of total synthesis.

Intermediate in the Synthesis of Pharmaceutical Scaffolds (non-clinical focus)

In the field of medicinal chemistry, "privileged structures" are molecular scaffolds that are capable of binding to multiple biological targets. The development of efficient synthetic routes to these scaffolds is a key area of research. Organic building blocks are fundamental to this endeavor, providing the basic components for the modular assembly of molecular architectures. While specific, named pharmaceutical scaffolds directly derived from this compound are not prominently featured in the reviewed literature, the functional group array of this compound makes it an attractive intermediate for the synthesis of novel heterocyclic scaffolds. The hydroxyl group allows for the introduction of various substituents through esterification or etherification, while the exocyclic double bond can be functionalized through a variety of addition reactions. This allows for the generation of a library of diverse molecules that can be screened for potential biological activity. The synthesis of highly prized building blocks for medicinal chemistry, such as functionalized piperidines, often involves multi-step sequences where intermediates with similar functionalities to this compound are generated and transformed.

Role in the Synthesis of Agrochemicals (non-clinical focus)

The search for new and effective agrochemicals is an ongoing process driven by the need to protect crops from pests and diseases. The synthesis of novel active ingredients often involves the exploration of new chemical space. Heterocyclic compounds play a significant role in the design of modern agrochemicals. Although specific examples of commercial agrochemicals derived directly from this compound are not identified in the available research, the underlying chemical principles suggest its potential utility. The reactivity of the α,β-unsaturated lactone system, for instance, could be exploited to interact with biological targets in pests or fungi. The development of synthetic methodologies to create novel functionalized heterocyclic compounds is a critical component of agrochemical research.

Monomer in Polymerization Reactions

The field of polymer chemistry is continually exploring new monomers to create materials with novel properties. The polymerization of cyclic monomers, in particular, can lead to polymers with unique architectures and functionalities.

Radical Polymerization